molecular formula C16H14O3 B8017543 2-Hydroxy-2-methoxychalcone

2-Hydroxy-2-methoxychalcone

Cat. No. B8017543
M. Wt: 254.28 g/mol
InChI Key: SNTIPKTZVAKPOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-2-methoxychalcone is a useful research compound. Its molecular formula is C16H14O3 and its molecular weight is 254.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Hydroxy-2-methoxychalcone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxy-2-methoxychalcone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Photochromism and Optical Memory Systems : 2-Hydroxy-4'-methoxychalcone exhibits photochromic properties, making it a potential candidate for photon-mode erasable optical memory systems with nondestructive readout capabilities. This application is supported by its fatigue-resistant property in photochromic systems, which has been confirmed for up to 10 write-and-erase cycles (Horiuchi et al., 2000).

  • Inhibition of Inflammatory Responses : Derivatives of 2-Hydroxy-2-methoxychalcone have shown inhibitory effects on the production of nitric oxide and tumor necrosis factor-alpha in cultures of murine macrophage cell lines. This inhibition is due to blocking the activation of nuclear factors and activator proteins, suggesting potential applications in controlling inflammatory responses (Ban et al., 2004).

  • Chemical Actinometer : 2-Hydroxy-4′-methoxychalcone serves as a convenient chemical actinometer due to its consistent quantum yields under various conditions, such as light intensity, temperature, or substrate concentration. This makes it useful for measuring UV light in various applications (Matsushima et al., 1994).

  • Cytotoxicity and Potential Anticancer Properties : Compounds synthesized from 2-Hydroxy-2-methoxychalcone derivatives have demonstrated cytotoxic activity against various cancer cell lines, such as cervical, colon, and breast cancer cells. These findings indicate potential applications in cancer research and treatment (Matsjeh et al., 2017).

  • Anti-angiogenic and Anti-tumor Activities : 2'-Hydroxy-4'-methoxychalcone exhibits anti-angiogenic and anti-tumor activities, demonstrated through its effects on chick embryos and mouse models. Its potential mechanism involves anti-proliferative activity and inhibition of COX-2 enzyme induction, suggesting its use in tumor growth inhibition studies (Lee et al., 2006).

  • Tubulin Binding and Antimitotic Activity : Investigations into 2-hydroxy-4-methoxy-2′,3′-benzochalcone, a derivative, have shown its antimitotic activity through the inhibitory effect on tubulin polymerization, highlighting potential applications in cancer treatment (Yong et al., 2014).

  • Bacteriostatic Activity : Both natural and synthetic chalcones, including 2'-hydroxy-4'-methoxychalcone, have demonstrated bacteriostatic action against Staphylococcus aureus. This suggests potential applications in developing antibacterial agents (Pappano et al., 1985).

properties

IUPAC Name

1-(2-hydroxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-19-16-9-5-2-6-12(16)10-11-15(18)13-7-3-4-8-14(13)17/h2-11,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNTIPKTZVAKPOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CC(=O)C2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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